molecular formula C16H17NO2S B13658305 N-(4-Ethylbenzylidene)-4-methylbenzenesulfonamide

N-(4-Ethylbenzylidene)-4-methylbenzenesulfonamide

Cat. No.: B13658305
M. Wt: 287.4 g/mol
InChI Key: AICXXMQFQOQWPE-SFQUDFHCSA-N
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Description

N-(4-Ethylbenzylidene)-4-methylbenzenesulfonamide is a compound belonging to the class of organic compounds known as Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation of a primary amine with a carbonyl compound, resulting in the formation of an imine or azomethine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylbenzylidene)-4-methylbenzenesulfonamide typically involves the reaction of 4-ethylbenzaldehyde with 4-methylbenzenesulfonamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete condensation. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for mixing, heating, and purification can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylbenzylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N-(4-Ethylbenzylidene)-4-methylbenzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with transition metals. These complexes have been studied for their catalytic and electronic properties.

    Biology: Investigated for its antimicrobial and antifungal activities. The compound has shown potential in inhibiting the growth of various bacterial and fungal strains.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. Studies have shown that the compound can inhibit the proliferation of cancer cells and reduce inflammation.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of N-(4-Ethylbenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. In biological systems, the compound can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The presence of the imine group allows the compound to participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

N-(4-Ethylbenzylidene)-4-methylbenzenesulfonamide can be compared with other Schiff bases and sulfonamide derivatives. Similar compounds include:

    N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide: Differing by the absence of the ethyl group, this compound has similar chemical properties but may exhibit different biological activities.

    N-(4-Ethylbenzylidene)-4-chlorobenzenesulfonamide: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s reactivity and biological effects.

    N-(4-Ethylbenzylidene)-4-nitrobenzenesulfonamide: The nitro group introduces additional electron-withdrawing effects, potentially enhancing the compound’s antimicrobial activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

(NE)-N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H17NO2S/c1-3-14-6-8-15(9-7-14)12-17-20(18,19)16-10-4-13(2)5-11-16/h4-12H,3H2,1-2H3/b17-12+

InChI Key

AICXXMQFQOQWPE-SFQUDFHCSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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